tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate
Description
tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core with dichloro substitutions at positions 2 and 4. The tert-butyl carbamate group at position 8 serves as a protective moiety, enhancing steric stability and influencing solubility. Synthesis typically involves multi-step protocols, including cyclization, halogenation, and tert-butyl carbamate protection, with purification via silica gel chromatography .
Properties
IUPAC Name |
tert-butyl 2,4-dichloro-6,7-dihydro-5H-pyrido[2,3-d]pyrimidine-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c1-12(2,3)19-11(18)17-6-4-5-7-8(13)15-10(14)16-9(7)17/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZWPRXMGJIPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1N=C(N=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorination at Positions 2 and 4
Chlorination of the pyrimidine ring is typically achieved using phosphorus oxychloride (POCl₃) under reflux conditions. For instance, 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine is synthesized by treating the parent amine with POCl₃ at 110°C for 4–6 hours. Applying this to the [2,3-d] analog would likely follow similar conditions, though reaction times may vary due to differences in ring strain and electronic effects.
Table 1: Chlorination Reaction Conditions for Pyridopyrimidines
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyrido[3,4-d]pyrimidine amine | POCl₃ | 110 | 6 | 85 |
| Pyrido[4,3-d]pyrimidine amine | POCl₃ | 105 | 5 | 78 |
| Hypothetical [2,3-d] analog | POCl₃ | 110 | 6* | 80* |
Boc Protection of the Amine
The final step involves introducing the tert-butoxycarbonyl (Boc) group at the 8-position. As demonstrated for related compounds, this is achieved by reacting the chlorinated amine with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) in the presence of triethylamine (TEA). For example, tert-butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate is synthesized in 74% yield by stirring Intermediate 4 with (Boc)₂O and TEA at room temperature for 16 hours.
Key Reaction Parameters:
-
Solvent: Dichloromethane (30 mL per 270 mg substrate)
-
Base: Triethylamine (1.5 eq relative to substrate)
-
Temperature: 0°C initial, progressing to room temperature
-
Workup: Aqueous extraction, brine wash, drying over Na₂SO₄, and flash chromatography (hexane/EtOAc).
Alternative Route: Early-Stage Boc Protection
Boc Protection Prior to Chlorination
In some cases, introducing the Boc group early in the synthesis improves the stability of intermediates. For tert-butyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate , the Boc group is added to the amine before chlorination, using analogous conditions. This approach may mitigate side reactions during subsequent chlorination steps, though it requires compatibility between the Boc group and POCl₃.
Table 2: Comparative Yields for Early vs. Late Boc Protection
| Strategy | Compound | Yield (%) |
|---|---|---|
| Late Boc protection | Pyrido[3,4-d] analog | 74 |
| Early Boc protection | Pyrido[4,3-d] analog | 68 |
Characterization and Validation
Spectroscopic Data
Successful synthesis is confirmed via ¹H-NMR , LRMS , and elemental analysis. For example, the [3,4-d] analog exhibits characteristic signals at δ 4.62 (s, 2H, CH₂), 3.74 (t, J=5.9 Hz, 2H), and 1.47 (s, 9H, tert-butyl). The [2,3-d] isomer would display similar patterns, with variations in chemical shifts due to ring positioning.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.
Scientific Research Applications
tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used as a model compound to study the interactions of pyridopyrimidine derivatives with enzymes and receptors.
Chemical Biology: The compound serves as a tool to explore the mechanisms of action of pyridopyrimidine-based drugs.
Industrial Applications: It is used in the synthesis of more complex molecules that have applications in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
Pyrido[2,3-d]pyrimidine vs. Pyrido[4,3-b]indole Derivatives
Compounds like tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) () share the tert-butyl carbamate group but differ in core structure. The pyrido[4,3-b]indole core introduces an indole-like fused ring system, leading to higher melting points (185–186°C for 8e ) compared to pyrido-pyrimidine analogs. This difference arises from increased π-π stacking in the indole-derived core .
Pyrido[2,3-d]pyrimidine vs. Thieno[2,3-d]azepine Derivatives VCP333 (), a thieno[2,3-d]azepine derivative with a tert-butyl group, demonstrates cardioprotective effects via adenosine A1 receptor modulation.
Substituent Effects
Halogenation Patterns The target compound’s 2,4-dichloro substitution contrasts with mono-halogenated analogs like tert-butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) (). Dichloro groups enhance electrophilicity, favoring nucleophilic substitution reactions, whereas bromo substituents may offer better leaving-group capabilities in cross-coupling reactions .
Tert-butyl groups improve lipophilicity, which may enhance blood-brain barrier penetration in drug design .
Spectroscopic and Physical Properties
Notes:
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for tert-butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step protocols involving cyclization and substitution reactions. For example, stepwise Boc protection of amines (e.g., using Boc₂O in DCM at -78°C under N₂) ensures regioselectivity. Subsequent coupling with halogenated pyrimidines (e.g., 2,4-dichloro-5-iodopyrimidine) in DMAc/THF with NaHCO₃ or Cs₂CO₃ as base facilitates nucleophilic substitution (SNAr). Palladium catalysts (e.g., Pd(OAc)₂, X-Phos) enable cross-coupling with aryl amines (e.g., 5-(4-methylpiperazin-1-yl)pyridin-2-amine) in dioxane at 100°C .
- Critical Factors : Temperature control (-78°C for Boc protection vs. 100°C for cross-coupling), solvent polarity (DMAc for SNAr vs. THF for Sonogashira-like couplings), and catalyst loading (0.02 mmol Pd(OAc)₂ per 0.24 mmol substrate) significantly impact yields (e.g., 50–92% in patented routes) .
Q. How is the compound characterized, and what analytical methods resolve structural ambiguities?
- Methodology :
- NMR : ¹H/¹³C-NMR identifies diastereotopic protons in the dihydropyrido ring (δ 2.77–3.72 ppm for tetrahydroisoquinoline derivatives) and Boc group protons (δ 1.50 ppm) .
- Mass Spectrometry : ESI+ confirms molecular weight (e.g., m/z 577 [M + H]⁺ for spirocyclic derivatives) .
- IR : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (Boc, ester) .
Advanced Research Questions
Q. How can researchers optimize Buchwald–Hartwig amination to introduce diverse aryl amines while minimizing dechlorination?
- Experimental Design :
- Catalyst Screening : Compare Pd(OAc)₂/X-Phos with Pd₂(dba)₃/BINAP for coupling efficiency.
- Solvent Effects : Polar aprotic solvents (dioxane) stabilize intermediates but may promote dehalogenation; additives like CsF can suppress side reactions .
- Kinetic Monitoring : Use LC-MS to track chloride loss (e.g., m/z shifts from 577 → 541 upon dechlorination) .
Q. What strategies mitigate racemization during Boc deprotection in stereochemically complex intermediates?
- Methodology :
- Acid Selection : TFA in DCM (0°C, 2 h) minimizes epimerization vs. HCl/EtOH, which may protonate chiral centers .
- Kinetic Resolution : Use chiral HPLC to isolate enantiomers post-deprotection (e.g., (1S,4S) vs. (1R,4R) spirocycles) .
Q. How do electronic effects of substituents influence reactivity in pyrido[2,3-d]pyrimidine scaffolds?
- Case Study :
- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at C2/C4, enabling nucleophilic substitution (e.g., amine coupling) but reducing stability toward hydrolysis .
- Electron-Donating Groups (OCH₃) : Stabilize intermediates during cyclization (e.g., spiro[cyclohexane-pyrazinopyrrolopyrimidine]) but may sterically hinder coupling reactions .
Data Contradiction Analysis
Q. Why do yields vary significantly in similar synthetic routes (e.g., 37% vs. 92%)?
- Root Causes :
- Purification Methods : Column chromatography (silica vs. reverse-phase) affects recovery of polar intermediates (e.g., tetrazole-containing compounds) .
- Substrate Purity : Residual moisture in Boc-protected amines (from Step 3) reduces coupling efficiency in subsequent steps .
Methodological Best Practices
Q. What protocols ensure reproducibility in handling moisture-sensitive intermediates (e.g., tert-butyl carbamates)?
- Key Steps :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
